Quinolin-8-yl 2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This reaction is known for its efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Buchwald-Hartwig reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, ligands, and bases in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with biological targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The specific molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate: Similar in structure but with different substituents on the quinoline ring.
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate: Another quinoline derivative with distinct functional groups.
Uniqueness
8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and carboxylate groups provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C26H18N2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
quinolin-8-yl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H18N2O2/c1-17-11-13-18(14-12-17)23-16-21(20-8-2-3-9-22(20)28-23)26(29)30-24-10-4-6-19-7-5-15-27-25(19)24/h2-16H,1H3 |
InChI Key |
BMHSHADVALFKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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